molecular formula C25H32N6O B601178 LEQ506 CAS No. 1204975-42-7

LEQ506

Cat. No.: B601178
CAS No.: 1204975-42-7
M. Wt: 432.6 g/mol
InChI Key: POERAARDVFVDLO-QGZVFWFLSA-N
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Description

NVP-LEQ-506, also known as LEQ506, is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in clinical trials for the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .

Biochemical Analysis

Biochemical Properties

Nvp-leq-506 plays a significant role in biochemical reactions, particularly in inhibiting the smoothened (Smo) pathway . It interacts with the Smo protein, a key component in the Hedgehog signaling pathway . The nature of these interactions is inhibitory, with Nvp-leq-506 binding to Smo and preventing its normal function .

Cellular Effects

Nvp-leq-506 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Smo pathway, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Nvp-leq-506 involves binding interactions with the Smo protein, leading to its inhibition . This inhibition disrupts the normal functioning of the Hedgehog signaling pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

As of now, there is limited information available on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nvp-leq-506 vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Nvp-leq-506 is involved in the metabolic pathways related to the Hedgehog signaling pathway . It interacts with the Smo protein, but specific details about any effects on metabolic flux or metabolite levels are not currently available .

Transport and Distribution

As of now, there is limited information available on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

As of now, there is limited information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of NVP-LEQ-506 involves multiple steps, including the formation of the piperazine ring and the attachment of the aryl group. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

NVP-LEQ-506 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.

    Substitution: The aryl group on the piperazine ring can undergo substitution reactions with different reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NVP-LEQ-506 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

NVP-LEQ-506 is compared with other smoothened inhibitors, such as vismodegib and sonidegib. While all these compounds target the Smo receptor, NVP-LEQ-506 has shown a higher efficacy in certain cell lines and a lower IC50 value, indicating its potency. Similar compounds include:

NVP-LEQ-506 stands out due to its unique chemical structure and its efficacy in inhibiting the Hedgehog signaling pathway, making it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POERAARDVFVDLO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204975-42-7
Record name NVP-LEQ-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-LEQ-506
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NVP-LEQ-506
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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